Deschloro Cetirizine Dihydrochloride
Overview
Description
Deschloro Cetirizine (dihydrochloride) is a chemical compound that serves as an impurity of Cetirizine, a second-generation antihistamine. Cetirizine is widely used to treat allergic reactions by selectively inhibiting the histamine H1 receptor . Deschloro Cetirizine (dihydrochloride) is primarily utilized in scientific research to study the properties and effects of Cetirizine and its related compounds .
Mechanism of Action
Deschloro Cetirizine Dihydrochloride, also known as (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, is a specific impurity of Cetirizine . Cetirizine is a second-generation antihistamine and the carboxylated metabolite of hydroxyzine .
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, hives, and other symptoms .
Mode of Action
This compound acts as an antagonist of the Histamine H1 receptor . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses .
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, this compound prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .
Pharmacokinetics
Cetirizine is rapidly absorbed, with peak concentrations achieved within 1-2 hours after administration . It has a serum-elimination half-life of approximately 7 hours . The drug is excreted largely unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of allergy symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, itching, runny nose, and watery eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Cetirizine (dihydrochloride) involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzhydrol with piperazine to form a key intermediate. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield Deschloro Cetirizine. The final step involves the conversion of Deschloro Cetirizine to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of Deschloro Cetirizine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include controlling temperature, reaction time, and the concentration of reagents. The final product is purified through crystallization or other separation techniques to ensure high purity suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: Deschloro Cetirizine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Deschloro Cetirizine (dihydrochloride) is extensively used in scientific research, including:
Chemistry: It is used to study the chemical properties and reactivity of Cetirizine and its derivatives.
Biology: Researchers use it to investigate the biological effects and interactions of antihistamines.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Cetirizine.
Comparison with Similar Compounds
Cetirizine Hydrochloride: Another salt form of Cetirizine, commonly used in allergy medications.
Levocetirizine: An enantiomer of Cetirizine with similar antihistamine properties.
Hydroxyzine: A first-generation antihistamine and precursor to Cetirizine.
Uniqueness: Deschloro Cetirizine (dihydrochloride) is unique due to its specific structure, which lacks the chlorine atom present in Cetirizine. This structural difference affects its chemical properties and reactivity, making it a valuable compound for studying the effects of structural modifications on antihistamine activity .
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBQWPTPNAKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004015 | |
Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-54-3 | |
Record name | Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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